(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 511272-50-7
VCID: VC2501123
InChI: InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Molecular Formula: C24H20FNO4
Molecular Weight: 405.4 g/mol

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS No.: 511272-50-7

Cat. No.: VC2501123

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid - 511272-50-7

Specification

CAS No. 511272-50-7
Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Standard InChI Key LYKQNUSJPNQQLZ-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4F
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a derivative of phenylalanine with three key structural features:

  • The (R) stereochemistry at the alpha carbon, corresponding to D-phenylalanine configuration

  • A fluorine atom at the ortho (2) position of the phenyl ring

  • An Fmoc protecting group on the amino function

The Fmoc group is characterized by its fluorene structure linked to a methoxycarbonyl moiety, which selectively protects the amino group during peptide synthesis while allowing selective deprotection under mild conditions.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC24H20FNO4
Molecular Weight405.4 g/mol
Physical AppearanceWhite solid/powder
Boiling Point621.5±55.0 °C (predicted)
Density1.295±0.06 g/cm3 (predicted)
pKa3.80±0.16 (predicted)
CAS Number198545-46-9, 511272-50-7*

*Note: The search results show some inconsistency in CAS numbers, with 198545-46-9 being the most commonly referenced for this compound .

Stereochemistry and Conformation

Synthetic Methods and Preparation

Common Synthetic Pathways

Applications in Peptide Synthesis

Role as a Building Block

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid serves as a valuable building block in solid-phase peptide synthesis. The Fmoc protecting group is particularly advantageous because it:

  • Provides stability during peptide chain elongation

  • Can be selectively removed under mild basic conditions (typically using piperidine)

  • Is compatible with both manual and automated peptide synthesis techniques

  • Allows for orthogonal protection strategies in combination with other protecting groups

Impact of Fluorine Substitution

The fluorine substitution at the ortho position of the phenyl ring confers several important properties to peptides containing this modified amino acid:

  • Enhanced lipophilicity, potentially improving cell membrane permeability

  • Altered electronic properties of the aromatic ring, influencing interactions with target proteins

  • Increased metabolic stability due to the C-F bond strength

  • Modified conformational preferences that can impact the peptide's secondary structure

  • Potential enhanced binding affinity to specific targets through fluorine-specific interactions

These properties make the compound particularly useful in medicinal chemistry applications where metabolic stability and specific binding interactions are critical.

Biological Applications and Research Findings

Enhancing Peptide Properties

The incorporation of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid into peptides can significantly alter their biological properties. The fluorine atom introduces unique physicochemical characteristics that can influence:

  • Hydrophobicity and lipophilicity, affecting pharmacokinetics

  • Peptide-receptor interactions through electronic effects

  • Conformational stability and preferred secondary structures

  • Resistance to enzymatic degradation, potentially extending half-life

Applications in Medicinal Chemistry

This fluorinated amino acid derivative has potential applications in various areas of medicinal chemistry and pharmaceutical research:

  • Development of peptide-based drugs with improved stability

  • Design of peptide ligands with enhanced binding affinity to specific targets

  • Creation of peptide mimetics that can modulate protein-protein interactions

  • Research tools for studying structure-activity relationships in peptide biochemistry

SupplierPackage SizePricePuritySource
Cymit Quimica250mg29.00 €97%
Cymit Quimica1g36.00 €97%
Cymit Quimica5g84.00 €97%
Cymit Quimica25g222.00 €97%
Lab Chemicals25mg$25.0095%
Lab Chemicals50mg$25.0095%
Lab Chemicals100mg$25.0095%

This pricing information indicates the compound's accessibility for research purposes across various scales, from small-scale experimentation to larger synthetic projects.

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exist, including:

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid - The enantiomer with (S) configuration

  • (R)-N-FMOC-α-METHYL-2-FLUOROPHENYLALANINE - Contains an additional methyl group at the alpha carbon position

These variations can provide complementary properties for specific applications in peptide chemistry.

Comparative Structure and Properties

The following table compares key properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid with its close structural analog:

Property(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid(R)-N-FMOC-α-METHYL-2-FLUOROPHENYLALANINE
Molecular FormulaC24H20FNO4C25H22FNO4
Molecular Weight405.4 g/mol419.44 g/mol
CAS Number198545-46-91315449-93-4
Alpha SubstitutionHydrogenMethyl
Conformational RestrictionLowerHigher (due to alpha-methyl)
ApplicationsGeneral peptide synthesisIncreased proteolytic stability

The alpha-methyl derivative provides additional conformational restriction, which can be useful in creating peptides with enhanced stability against enzymatic degradation and more defined secondary structures .

Future Research Directions

Emerging Applications

Based on the properties and current applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, several promising research directions emerge:

  • Development of peptidomimetics with improved pharmacokinetic properties

  • Design of fluorinated peptides for PET imaging applications, leveraging the potential for 18F incorporation

  • Investigation of fluorine-specific interactions in protein binding pockets

  • Exploration of conformational effects in peptide secondary structures

  • Creation of peptide-based catalysts with enhanced stability and selectivity

Methodological Advancements

Future research might also focus on:

  • Development of more efficient synthetic routes for fluorinated amino acids

  • Optimization of incorporation techniques in solid-phase peptide synthesis

  • Computational modeling of fluorine effects on peptide conformation and binding

  • Structure-activity relationship studies to elucidate the specific contributions of ortho-fluorination

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